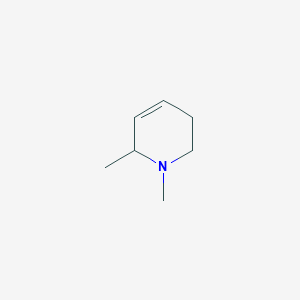![molecular formula C23H20N4O B083886 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- CAS No. 13617-68-0](/img/structure/B83886.png)
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent.
Wissenschaftliche Forschungsanwendungen
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicine. It has been shown to have potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- is not fully understood. However, it is believed that the compound works by scavenging free radicals and reducing oxidative stress. It also inhibits the production of pro-inflammatory cytokines, which reduces inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- has a range of biochemical and physiological effects. It has been shown to reduce lipid peroxidation, increase the activity of antioxidant enzymes, and inhibit the production of reactive oxygen species. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- in lab experiments is its potent antioxidant and anti-inflammatory properties. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the research of 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-. One potential direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a food preservative due to its antimicrobial properties. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound.
Synthesemethoden
The synthesis of 2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- involves the reaction of 4-dimethylaminobenzaldehyde with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of a catalyst. This reaction results in the formation of the desired compound with a yield of around 80%.
Eigenschaften
CAS-Nummer |
13617-68-0 |
|---|---|
Produktname |
2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl- |
Molekularformel |
C23H20N4O |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
4-[4-(dimethylamino)phenyl]imino-2,5-diphenylpyrazol-3-one |
InChI |
InChI=1S/C23H20N4O/c1-26(2)19-15-13-18(14-16-19)24-22-21(17-9-5-3-6-10-17)25-27(23(22)28)20-11-7-4-8-12-20/h3-16H,1-2H3 |
InChI-Schlüssel |
OLAXNRMGEXBDBF-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
4-[[4-(Dimethylamino)phenyl]imino]-2,4-dihydro-2,5-diphenyl-3H-pyrazol-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



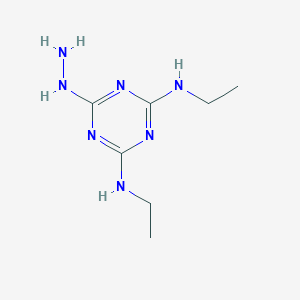
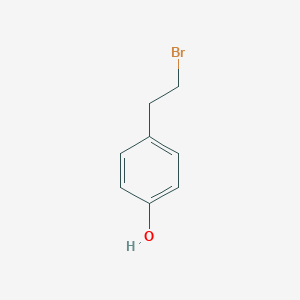


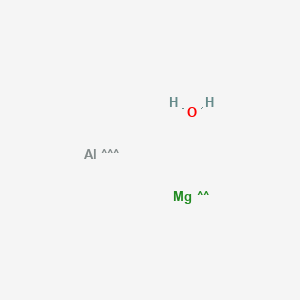
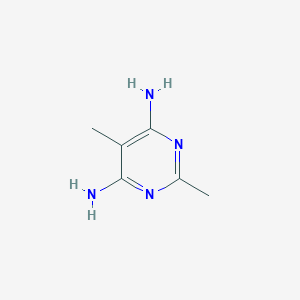
![N,N-Dimethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B83812.png)
![6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B83813.png)
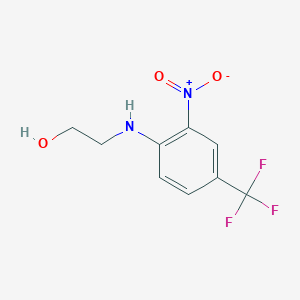
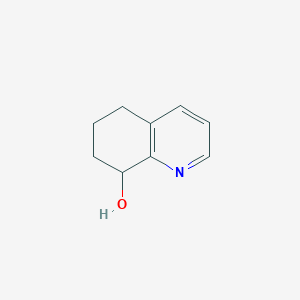

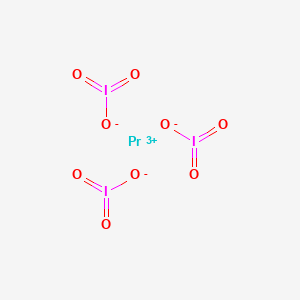
![1H-Pyrazol-5-amine, 4-[(2,4-dinitrophenyl)azo]-3-methyl-1-phenyl-](/img/structure/B83822.png)
